![molecular formula C7H2BrCl2N3 B13678060 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with bromine under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent, which facilitates the bromination process. The reaction is carried out in a flame-dried, nitrogen-flushed screw-capped reaction tube, and the mixture is heated to 120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds .
Applications De Recherche Scientifique
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as a potential antagonist of the human chemokine receptor CXCR2. By binding to this receptor, the compound can inhibit the signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
2,4-Dichloropyrido[3,4-d]pyrimidine: Lacks the bromine atom but shares similar structural features.
8-Bromo-2-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
8-Bromo-4-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
Uniqueness: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Propriétés
Formule moléculaire |
C7H2BrCl2N3 |
|---|---|
Poids moléculaire |
278.92 g/mol |
Nom IUPAC |
8-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-4-3(1-2-11-5)6(9)13-7(10)12-4/h1-2H |
Clé InChI |
IJJDMIYGKNYBDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



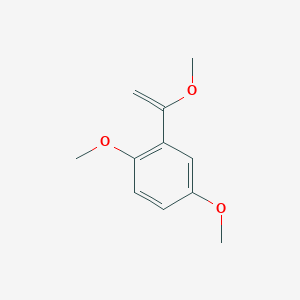
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
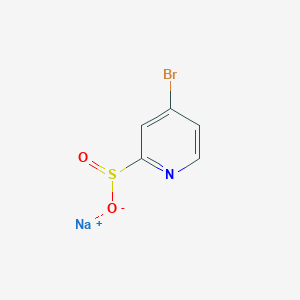
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
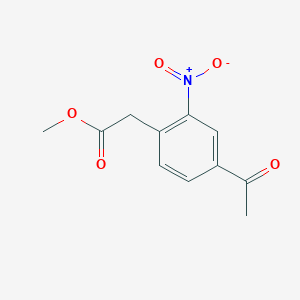
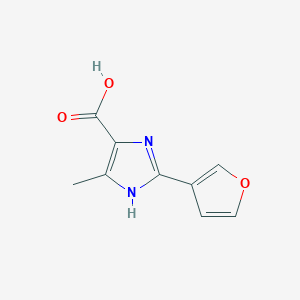
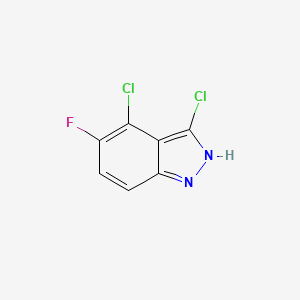

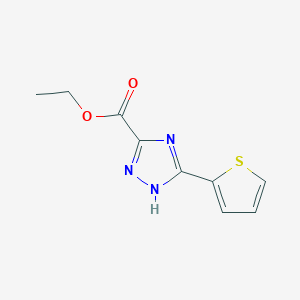

![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
